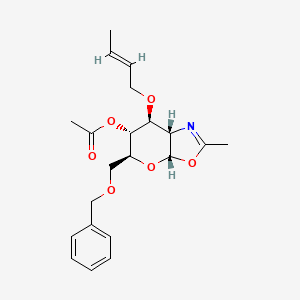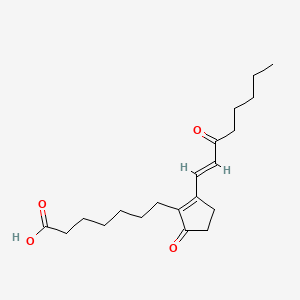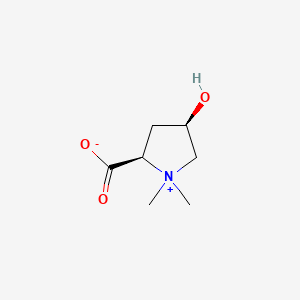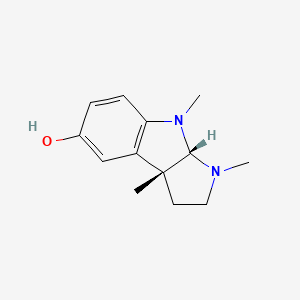
7-HYDROXY-8-(4-MORPHOLINYLMETHYL)-3-PHENYL-4H-CHROMEN-4-ONE
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
7-HYDROXY-8-(4-MORPHOLINYLMETHYL)-3-PHENYL-4H-CHROMEN-4-ONE is a synthetic organic compound known for its diverse applications in scientific research. This compound belongs to the class of flavonoids, which are known for their wide range of biological activities.
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of 7-HYDROXY-8-(4-MORPHOLINYLMETHYL)-3-PHENYL-4H-CHROMEN-4-ONE typically involves the condensation of appropriate starting materials under controlled conditions. One common method involves the reaction of 7-hydroxy-4H-chromen-4-one with 4-morpholinylmethyl chloride in the presence of a base such as potassium carbonate. The reaction is usually carried out in an organic solvent like dimethylformamide (DMF) at elevated temperatures.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, purification techniques such as recrystallization and chromatography are employed to ensure the purity of the final product.
化学反应分析
Types of Reactions
7-HYDROXY-8-(4-MORPHOLINYLMETHYL)-3-PHENYL-4H-CHROMEN-4-ONE undergoes various chemical reactions, including:
Oxidation: The hydroxyl group at the 7-position can be oxidized to form a ketone.
Reduction: The carbonyl group at the 4-position can be reduced to form an alcohol.
Substitution: The phenyl group at the 3-position can undergo electrophilic aromatic substitution reactions.
Common Reagents and Conditions
Oxidation: Reagents such as potassium permanganate (KMnO4) or chromium trioxide (CrO3) in acidic conditions.
Reduction: Reagents like sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4).
Substitution: Electrophiles such as bromine (Br2) or nitric acid (HNO3) in the presence of a catalyst.
Major Products Formed
Oxidation: Formation of 7-oxo-8-(4-morpholinylmethyl)-3-phenyl-1-benzopyran-4-one.
Reduction: Formation of 7-hydroxy-8-(4-morpholinylmethyl)-3-phenyl-1-benzopyran-4-ol.
Substitution: Formation of various substituted derivatives depending on the electrophile used.
科学研究应用
7-HYDROXY-8-(4-MORPHOLINYLMETHYL)-3-PHENYL-4H-CHROMEN-4-ONE has a wide range of applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Studied for its potential antioxidant and anti-inflammatory properties.
Medicine: Investigated for its potential therapeutic effects in treating various diseases.
Industry: Utilized in the development of new materials and chemical processes.
作用机制
The mechanism of action of 7-HYDROXY-8-(4-MORPHOLINYLMETHYL)-3-PHENYL-4H-CHROMEN-4-ONE involves its interaction with specific molecular targets and pathways. It is known to modulate the activity of enzymes and receptors involved in oxidative stress and inflammation. The compound’s hydroxyl group can scavenge free radicals, thereby reducing oxidative damage. Additionally, it can inhibit the activity of pro-inflammatory enzymes, leading to reduced inflammation.
相似化合物的比较
Similar Compounds
- 7-Hydroxy-8-(4-morpholinylmethyl)-3-(4-propylphenoxy)-2-(trifluoromethyl)-4H-chromen-4-one
- 7-Hydroxy-8-(4-morpholinylmethyl)-2-(trifluoromethyl)-3-(2,3,5-trimethylphenoxy)-4H-chromen-4-one
- 3-(3,4-Dimethylphenoxy)-7-hydroxy-8-(4-morpholinylmethyl)-2-(trifluoromethyl)-4H-chromen-4-one
- 3-(4-Chlorophenoxy)-7-hydroxy-8-(4-morpholinylmethyl)-2-(trifluoromethyl)-4H-chromen-4-one
Uniqueness
7-HYDROXY-8-(4-MORPHOLINYLMETHYL)-3-PHENYL-4H-CHROMEN-4-ONE is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties. Its combination of a hydroxyl group, morpholinylmethyl group, and phenyl group allows for versatile reactivity and potential therapeutic applications.
属性
分子式 |
C20H19NO4 |
|---|---|
分子量 |
337.4 g/mol |
IUPAC 名称 |
7-hydroxy-8-(morpholin-4-ylmethyl)-3-phenylchromen-4-one |
InChI |
InChI=1S/C20H19NO4/c22-18-7-6-15-19(23)17(14-4-2-1-3-5-14)13-25-20(15)16(18)12-21-8-10-24-11-9-21/h1-7,13,22H,8-12H2 |
InChI 键 |
VFWZRNWEXUGWGH-UHFFFAOYSA-N |
SMILES |
C1COCCN1CC2=C(C=CC3=C2OC=C(C3=O)C4=CC=CC=C4)O |
规范 SMILES |
C1COCCN1CC2=C(C=CC3=C2OC=C(C3=O)C4=CC=CC=C4)O |
产品来源 |
United States |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。





![(E)-but-2-enedioic acid;7-methyl-2-piperidin-1-yl-5H-pyrrolo[2,3-d]pyrimidin-6-one](/img/structure/B1235896.png)


![8-Hydroxy-6,10-dimethyl-3-methylene-2-oxo-2,3,3a,4,5,8,9,11a-octahydrocyclodeca[b]furan-4-yl 2-((acetyloxy)methyl)-2-butenoate](/img/structure/B1235906.png)
![ethyl (2Z)-2-[(5Z)-5-[(2-methoxynaphthalen-1-yl)methylidene]-4-oxo-3-[2-oxo-2-(oxolan-2-ylmethylamino)ethyl]-1,3-thiazolidin-2-ylidene]acetate](/img/structure/B1235907.png)
![(2S,5S,6R)-3,3-dimethyl-7-oxo-6-[(1-oxo-2-phenylethyl)amino]-4-thia-1-azabicyclo[3.2.0]heptane-2-carboxylic acid](/img/structure/B1235908.png)

![3,4,5-trimethoxy-N-[[[(1S,2S)-2-phenylcyclopropanecarbonyl]amino]carbamothioyl]benzamide](/img/structure/B1235910.png)

![(1R,9R,12S,13S,14R,16S)-13-ethyl-8-methyl-8,15-diazahexacyclo[14.2.1.01,9.02,7.010,15.012,17]nonadeca-2,4,6-triene-14,18-diol](/img/structure/B1235913.png)

